molecular formula C12H14ClNO2 B3227121 Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 1260638-15-0

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B3227121
CAS No.: 1260638-15-0
M. Wt: 239.7 g/mol
InChI Key: PWXIZZPSVKEDPJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro substituent at the 6th position and an ethyl ester group at the 1st position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The chloro substituent can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline or fully reduced isoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can be compared with other tetrahydroisoquinoline derivatives:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the chloro substituent and has methoxy groups instead, leading to different chemical and biological properties.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, used as a reference for studying the effects of various substituents.

    6-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but lacks the ethyl ester group, affecting its reactivity and applications.

This compound is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-4,7,11,14H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXIZZPSVKEDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 2
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 3
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 4
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 5
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 6
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

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